molecular formula C16H17N3O3S B6718812 N-(cyclopropylcarbamoyl)-2-[(4-phenyl-1,3-oxazol-2-yl)sulfanyl]propanamide

N-(cyclopropylcarbamoyl)-2-[(4-phenyl-1,3-oxazol-2-yl)sulfanyl]propanamide

Cat. No.: B6718812
M. Wt: 331.4 g/mol
InChI Key: VIASWBBIQJUWSE-UHFFFAOYSA-N
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Description

N-(cyclopropylcarbamoyl)-2-[(4-phenyl-1,3-oxazol-2-yl)sulfanyl]propanamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopropylcarbamoyl group, a phenyl-substituted oxazole ring, and a sulfanyl-propanamide backbone

Properties

IUPAC Name

N-(cyclopropylcarbamoyl)-2-[(4-phenyl-1,3-oxazol-2-yl)sulfanyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-10(14(20)19-15(21)17-12-7-8-12)23-16-18-13(9-22-16)11-5-3-2-4-6-11/h2-6,9-10,12H,7-8H2,1H3,(H2,17,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIASWBBIQJUWSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(=O)NC1CC1)SC2=NC(=CO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylcarbamoyl)-2-[(4-phenyl-1,3-oxazol-2-yl)sulfanyl]propanamide typically involves multiple steps, starting with the preparation of the oxazole ring and the cyclopropylcarbamoyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the correct formation of the compound. Common synthetic routes include:

    Formation of the Oxazole Ring: This step involves the cyclization of a suitable precursor, such as a phenyl-substituted amino alcohol, in the presence of dehydrating agents.

    Introduction of the Cyclopropylcarbamoyl Group: This is achieved through the reaction of cyclopropyl isocyanate with an appropriate amine.

    Coupling of the Oxazole and Cyclopropylcarbamoyl Groups: The final step involves the coupling of the two moieties using a thiol-based reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylcarbamoyl)-2-[(4-phenyl-1,3-oxazol-2-yl)sulfanyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(cyclopropylcarbamoyl)-2-[(4-phenyl-1,3-oxazol-2-yl)sulfanyl]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(cyclopropylcarbamoyl)-2-[(4-phenyl-1,3-oxazol-2-yl)sulfanyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyclopropylcarbamoyl)-2-[(4-methyl-1,3-oxazol-2-yl)sulfanyl]propanamide
  • N-(cyclopropylcarbamoyl)-2-[(4-ethyl-1,3-oxazol-2-yl)sulfanyl]propanamide

Uniqueness

N-(cyclopropylcarbamoyl)-2-[(4-phenyl-1,3-oxazol-2-yl)sulfanyl]propanamide stands out due to its phenyl-substituted oxazole ring, which imparts unique chemical and biological properties. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.

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